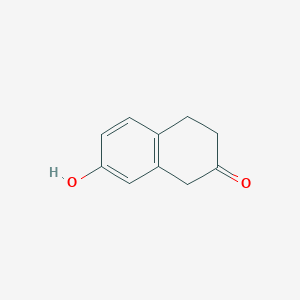
7-羟基-3,4-二氢-1H-萘-2-酮
概述
描述
7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one, also known as 7-hydroxy-2-tetralone, is a chemical compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . This compound is primarily used in scientific research and is known for its unique structure, which includes a hydroxyl group and a ketone group on a naphthalene ring system .
科学研究应用
7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one is used in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of action
Hydroxyphenyl groups in molecules often interact with proteins, enzymes, or receptors in the body, which could potentially be the targets of this compound .
Mode of action
Without specific studies, it’s difficult to determine the exact mode of action of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one. The distorted conformation of the molecule may increase the likelihood of interaction with biologically active molecules, potentially resulting in enhanced biological activity .
Action environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one. For instance, the compound is stored in an inert atmosphere at a temperature between 2-8°C , suggesting that it may be sensitive to oxygen, moisture, or higher temperatures.
生化分析
Biochemical Properties
7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction with these enzymes can lead to the modulation of their activity, affecting the metabolism of other compounds. Additionally, 7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one can bind to certain proteins, influencing their structure and function .
Cellular Effects
The effects of 7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It can also affect the expression of genes involved in various cellular functions, thereby altering the overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their activity. Additionally, 7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At high doses, it can become toxic, leading to adverse effects such as liver damage or disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux, altering the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via specific membrane transporters and then bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one can be synthesized through a multi-step process involving the Friedel-Crafts reaction, Wolff-Kishner-Huang Minglong reduction, and cyclization reactions . The process begins with the reaction of hydroxy-substituted benzene and succinic anhydride in the presence of anhydrous aluminum chloride (AlCl3) in 1,2-dichloroethane. The reaction mixture is stirred at room temperature under nitrogen atmosphere . The intermediate product is then subjected to reduction and cyclization to yield the final compound .
Industrial Production Methods
While specific industrial production methods for 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one are not widely documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of common reagents and standard reaction conditions makes it feasible for large-scale production.
化学反应分析
Types of Reactions
7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-oxo-3,4-dihydro-1H-naphthalen-2-one.
Reduction: Formation of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
5-Bromo-3,4-dihydro-1H-naphthalen-2-one: Similar structure with a bromine atom at the 5-position.
5,7-Dichloro-3,4-dihydro-1H-naphthalen-2-one: Contains chlorine atoms at the 5 and 7 positions.
6-Fluoro-3,4-dihydro-1H-naphthalen-2-one: Fluorine atom at the 6-position.
Uniqueness
7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one is unique due to its hydroxyl group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs . This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
属性
IUPAC Name |
7-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLOEHIVHXTMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400755 | |
| Record name | 7-Hydroxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37827-68-2 | |
| Record name | 7-Hydroxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
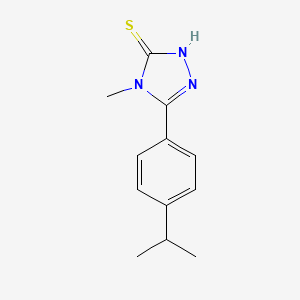
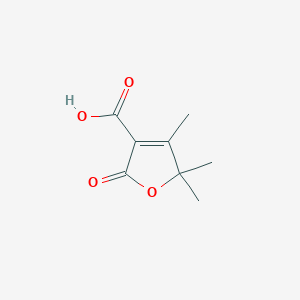

![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)
![7-fluoro-3-phenyl-2-[(phenylamino)methylidene]-3H-inden-1-one](/img/structure/B1274907.png)
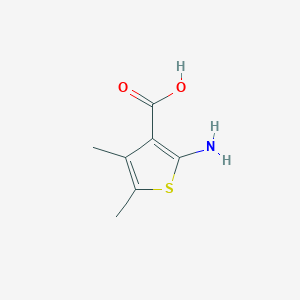
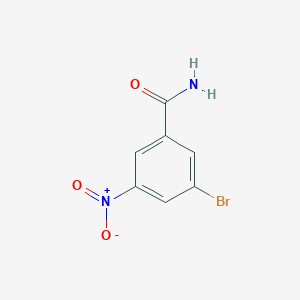

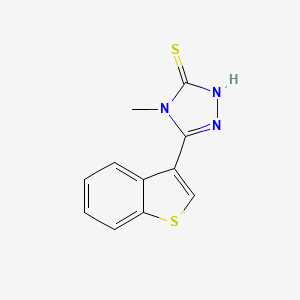
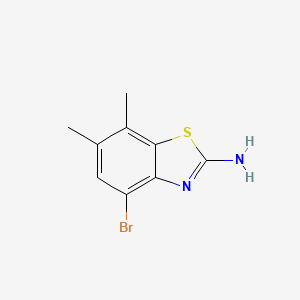
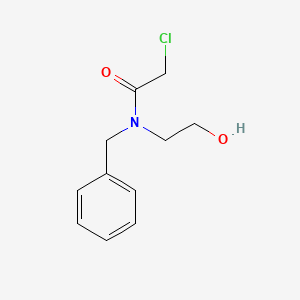


![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)
